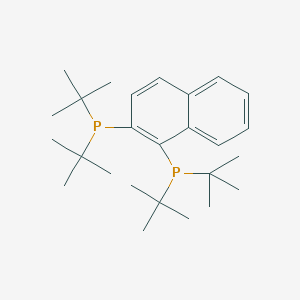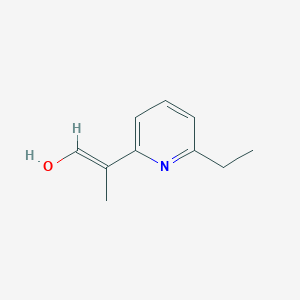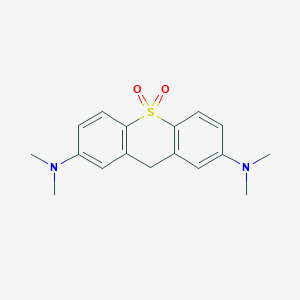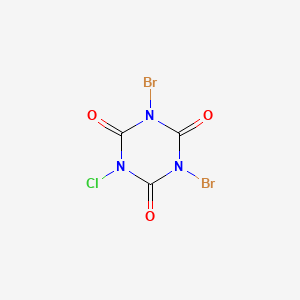
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione: is a chemical compound known for its potent brominating properties. It is often used in organic synthesis due to its ability to efficiently introduce bromine atoms into various substrates. The compound is also recognized for its stability and effectiveness under mild reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of cyanuric chloride. The process involves the reaction of cyanuric chloride with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous bromination of cyanuric chloride in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione primarily undergoes substitution reactions, where the bromine atoms are replaced by other nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with amines can yield brominated amines, while oxidation can produce brominated carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is widely used as a brominating agent in organic synthesis. It is preferred over other brominating agents due to its high efficiency and mild reaction conditions .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids, through bromination. This modification can help in studying the structure and function of these biomolecules .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to introduce bromine atoms into various substrates makes it a valuable intermediate in the synthesis of complex molecules .
Wirkmechanismus
The mechanism by which 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione exerts its effects involves the formation of bromonium ions. These ions are highly reactive and can readily react with nucleophiles, leading to the substitution of bromine atoms. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but lacks the chlorine atom.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound contains allyl groups instead of bromine atoms.
Uniqueness: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is unique due to its combination of bromine and chlorine atoms, which enhances its reactivity and selectivity in bromination reactions. This makes it a preferred choice in various synthetic applications .
Eigenschaften
CAS-Nummer |
666714-66-5 |
|---|---|
Molekularformel |
C3Br2ClN3O3 |
Molekulargewicht |
321.31 g/mol |
IUPAC-Name |
1,3-dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Br2ClN3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 |
InChI-Schlüssel |
HTNYYTAUFFTKBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)N(C(=O)N(C(=O)N1Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




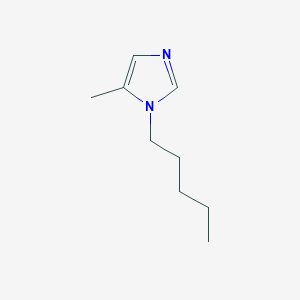
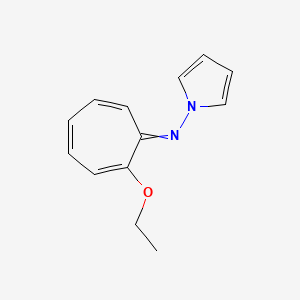
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)


